CAS number and physicochemical properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine
CAS number and physicochemical properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5)
Executive Summary
In contemporary medicinal chemistry and rational drug design, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) represents a highly specialized, multifunctional heterocyclic building block. Primarily utilized in oncology and targeted therapeutics[1], this compound features an orthogonal triad of functional groups: a difluoromethyl (-CF₂H) group, a heavy halogen (bromine), and a primary amine. This guide dissects the physicochemical properties, structural causality, and synthetic utility of this molecule, providing researchers with self-validating protocols for its downstream application.
Physicochemical and Structural Profiling
The distinct properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine arise from the electronic interplay between its substituents. The highly electronegative -CF₂H group exerts a strong inductive electron-withdrawing effect (-I effect), which significantly reduces the basicity of the adjacent pyridine nitrogen. This localized electron depletion enhances the molecule's metabolic stability against cytochrome P450 (CYP) mediated N-oxidation.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Number | 1805958-87-5 |
| Molecular Formula | C₆H₅BrF₂N₂ |
| Molecular Weight | 223.02 g/mol |
| SMILES String | Nc1ccc(Br)c(C(F)F)n1 |
| Hydrogen Bond Donors | 2 (Primary Amine) + 1 (Lipophilic -CF₂H) |
| Hydrogen Bond Acceptors | 3 (Pyridine Nitrogen, 2x Fluorine) |
| Storage Conditions | 2–8 °C, protect from light and moisture |
| Physical State | Solid (Powder) |
Mechanistic Utility in Drug Design
The Difluoromethyl Group as a Lipophilic Bioisostere
Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group retains a highly polarized C-H bond. This polarization allows the -CF₂H proton to act as an unconventional, "lipophilic hydrogen bond donor"[2]. Extensive crystallographic and NMR-based hydrogen bond acidity studies confirm that the -CF₂H group can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) moieties[3][4]. By replacing a traditional -OH group with a -CF₂H group, drug developers can maintain critical target-binding hydrogen bond interactions while simultaneously increasing the overall lipophilicity (LogP) and membrane permeability of the therapeutic candidate.
Orthogonal Reactivity Handles
The spatial arrangement of the bromine atom at the C5 position and the primary amine at the C2 position allows for divergent, orthogonal synthetic pathways without the need for complex protecting group strategies:
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C5-Bromine: An ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
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C2-Amine: Serves as a nucleophile for amidation, sulfonylation, or reductive amination. However, due to the electron-withdrawing nature of the pyridine ring and the -CF₂H group, this amine is relatively deactivated, requiring highly reactive electrophiles or potent coupling reagents.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the core scaffold, highlighting how each functional group is independently targeted.
Fig 1. Orthogonal functionalization pathways of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.
Experimental Workflows: Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to allow researchers to troubleshoot and adapt the methodology.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
Causality: The C5-bromine is sterically hindered by the adjacent -CF₂H group. Therefore, a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is selected to facilitate oxidative addition while preventing catalyst poisoning. A mild base (K₂CO₃) is used to activate the boronic acid without inducing base-catalyzed degradation of the difluoromethyl group.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq) and the desired aryl boronic acid (1.2 eq).
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Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq).
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Solvent Addition: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M. Self-Validation Check: The biphasic mixture should turn a distinct red/orange hue upon catalyst dissolution.
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Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Amidation of the Deactivated C2-Amine
Causality: The electron-withdrawing -CF₂H group severely diminishes the nucleophilicity of the C2-amine. Standard EDC/HOBt coupling conditions will likely result in poor yields. Instead, the highly reactive uronium coupling reagent HATU is required, alongside a strong organic base (DIPEA) and elevated temperatures to drive the reaction forward.
Step-by-Step Procedure:
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Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
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Coupling: Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq) to the activated mixture.
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Heating: Heat the reaction to 60 °C for 16 hours. Self-Validation Check: Monitor via TLC or LC-MS; the starting material peak (m/z 223/225) should diminish, replaced by the product mass.
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Quenching & Extraction: Cool the mixture and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine.
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Isolation: Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Analytical Self-Validation Systems
To confirm the structural integrity of the starting material and the success of the aforementioned protocols, rigorous analytical validation is required:
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¹⁹F NMR Spectroscopy: The most critical diagnostic tool. The -CF₂H group will appear as a distinct doublet (due to coupling with the adjacent proton) with a large geminal coupling constant ( 2JH−F≈50−55 Hz) typically around -115 to -120 ppm.
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¹H NMR Spectroscopy: The proton of the -CF₂H group will appear far downfield (typically 6.5–7.5 ppm) as a characteristic triplet ( 2JH−F≈50−55 Hz) due to splitting by the two fluorine atoms.
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LC-MS Isotope Profiling: The intact 5-Bromo-6-(difluoromethyl)pyridin-2-amine will exhibit a classic 1:1 isotopic doublet at m/z 223 [M+H]⁺ and 225 [M+2+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Upon successful Suzuki coupling (Protocol A), this 1:1 isotopic signature will disappear, validating the consumption of the C5-bromine handle.
References
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Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Available at:[Link]
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Pemberton, R. P., et al. "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry, 2025, 21, 189–199. Available at: [Link]
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Sessler, C. D., et al. "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society, 2017, 139(27), 9325–9332. Available at:[Link]
